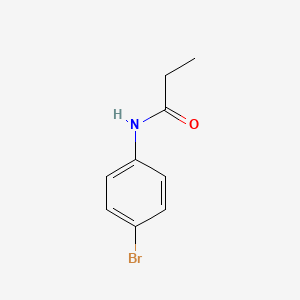

1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone

説明

1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone, also known as AC-262,356, is a synthetic compound that has gained attention in the scientific community due to its potential as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively bind to androgen receptors in the body, leading to anabolic effects such as increased muscle mass and bone density without the negative side effects associated with traditional anabolic steroids.

作用機序

1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone selectively binds to androgen receptors in the body, leading to an increase in protein synthesis and muscle growth. Unlike traditional anabolic steroids, 1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone does not convert to estrogen or DHT, which can lead to negative side effects such as gynecomastia and hair loss.

Biochemical and Physiological Effects

1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone has been shown to increase lean body mass, bone mineral density, and muscle strength in animal studies. It has also been found to have a positive effect on bone health, potentially reducing the risk of fractures and osteoporosis in elderly individuals.

実験室実験の利点と制限

The advantages of using 1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone in lab experiments include its selectivity for androgen receptors and lack of negative side effects associated with traditional anabolic steroids. However, limitations include the need for further research to determine its safety and efficacy in humans, as well as the potential for misuse as a performance-enhancing drug.

将来の方向性

Future research on 1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone could focus on its potential as a treatment for conditions such as osteoporosis and muscle wasting diseases. Additionally, further studies could investigate its safety and efficacy in human subjects, as well as its potential for use in combination with other compounds to enhance its effects.

科学的研究の応用

1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone has been the subject of several studies investigating its potential as a SARM. In one study, male rats were given 1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone for 28 days and showed a significant increase in lean body mass and bone mineral density compared to control animals. Another study found that 1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone increased muscle mass and strength in castrated male rats without affecting prostate weight, a common side effect of traditional anabolic steroids.

特性

IUPAC Name |

1-(6-amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF4NO/c9-6-3(10)1-2-4(14)5(6)7(15)8(11,12)13/h1-2H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLOXMAWBGNXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Pyrrolo[2,3-B]pyridine](/img/structure/B3350365.png)

![Pyrrolo[1,2-c]pyrimidine](/img/structure/B3350400.png)

![2,3,5,6,7,8-Hexahydroimidazo[1,2-a]pyridine](/img/structure/B3350436.png)